N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide
Description
The compound N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide features a complex structure characterized by:
- A 2,6-dichlorobenzoyl group at the N1 position.
- A 5-chloro-2-nitro-4-(trifluoromethyl)phenyl substituent linked to a methylhydrazine-carboxamide backbone.
Properties
IUPAC Name |
2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3F3N4O4/c1-25(11-6-10(19)7(16(20,21)22)5-12(11)26(29)30)24-15(28)23-14(27)13-8(17)3-2-4-9(13)18/h2-6H,1H3,(H2,23,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKWFSMHVQORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : A hydrazine derivative with a carboxamide functional group.
- Substituents : It contains two aromatic rings, one of which is substituted with chlorine and nitro groups, while the other has a trifluoromethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways. The presence of halogenated groups is known to enhance lipophilicity and potentially increase bioactivity.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related hydrazine derivatives were tested against lung cancer cell lines (A549, HCC827) and demonstrated promising inhibitory effects on cell proliferation .
- The mechanism often involves the induction of apoptosis through mitochondrial pathways.
-
Anti-inflammatory Properties :
- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. This could be linked to their ability to modulate signaling pathways associated with inflammation.
- Enzyme Inhibition :
Case Study 1: Antitumor Efficacy
In a recent study, derivatives of the compound were evaluated for their antitumor properties using in vitro assays. The results indicated that at concentrations around 100 nM, certain modifications led to a 92% reduction in tumor cell viability compared to control groups .
Case Study 2: Inflammatory Response Modulation
Another case study focused on the anti-inflammatory effects of similar compounds in murine models. The administration of these compounds resulted in a significant decrease in the levels of TNF-alpha and IL-6, showcasing their potential as therapeutic agents for inflammatory diseases .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits potential anticancer properties. It acts by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar hydrazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for the development of new antimicrobial agents .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this compound is being investigated for its potential use as a pesticide. The incorporation of chlorinated and nitro groups enhances its biological activity against pests while potentially reducing toxicity to non-target organisms .
Material Science
Polymer Synthesis
The compound can serve as a building block in polymer chemistry. Its unique functional groups allow for the synthesis of polymers with tailored properties, such as increased thermal stability and chemical resistance. These polymers have applications in coatings and advanced materials .
Case Studies
Comparison with Similar Compounds
Substituent-Driven Activity in Hydrazine Carboxamide Derivatives
The target compound shares a hydrazine carboxamide core with Compound 3 (N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazine carboxamide) from . However, differences in substituents significantly influence activity:
- Target Compound : Contains a 2,6-dichlorobenzoyl group (carbonyl-linked) and trifluoromethyl/nitro groups.
- Compound 3: Features a 2,6-dichlorophenylamino group (amine-linked) and lacks nitro/trifluoromethyl moieties.
Pharmacological Implications :
Anticonvulsant Activity in Semicarbazone Derivatives
highlights Compound 6b (N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazone) as the most potent anticonvulsant in its series. Key distinctions from the target compound include:
- Structural Differences : Compound 6b has a semicarbazone moiety and lacks the trifluoromethyl/nitro groups.
- Activity : Compound 6b demonstrated superior efficacy in seizure models, suggesting that semicarbazone derivatives may have optimized binding to neuronal targets compared to hydrazine carboxamides .
Role of Nitro and Trifluoromethyl Groups
The nitro and trifluoromethyl groups in the target compound are absent in most analogs from . These substituents are known to:
- Enhance electron-withdrawing effects , stabilizing aromatic systems.
- Improve binding affinity to hydrophobic enzyme pockets.
- Increase oxidative stability, prolonging half-life.
Data Table: Structural and Pharmacological Comparison
Q & A
Q. What are the standard synthetic routes for preparing N1-(2,6-dichlorobenzoyl)-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-2-methylhydrazine-1-carboxamide, and which characterization techniques are essential for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with intermediates like 2,6-dichlorophenylhydrazine hydrochloride (precursor for benzoyl groups) . A common procedure includes nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate deprotonation . For example, hydrazine intermediates are alkylated using RCH₂Cl derivatives under controlled conditions . Characterization Techniques :
Q. What key intermediates are critical in the synthesis of this compound, and how are they purified?
- Methodological Answer : Critical intermediates include:
- 2,6-Dichlorophenylhydrazine hydrochloride : Synthesized via diazotization and reduction, purified by recrystallization (mp: 225°C with decomposition) .
- Nitro-substituted aryl halides : Purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .
- Trifluoromethylphenyl derivatives : Isolated using vacuum distillation or solvent extraction due to their volatility .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data observed during the characterization of intermediates?
- Methodological Answer : Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:
- Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (bond angles: C7–O1–N1 = 122.6°, C4–C7–N1 = 121.2°) .
- Advanced NMR experiments : Use DEPT-135 to distinguish CH₂/CH₃ groups or NOESY to confirm spatial proximity of substituents .
- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian, COMSOL) .
Q. What computational methods are effective in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations can model:
- Electrophilic substitution sites : Calculate Fukui indices to identify reactive positions on the aryl ring .
- Solvent effects : Simulate reaction kinetics in DMF vs. THF using COMSOL Multiphysics to optimize yields .
- Transition states : Predict activation energies for nitro-group reduction or trifluoromethyl displacement .
Q. What strategies are recommended for evaluating the biological activity of this compound and its derivatives?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Cl with F or modifying the hydrazine backbone) and compare IC₅₀ values in cancer cell lines .
- Metabolic stability : Use HPLC-MS to assess hepatic microsome stability, focusing on nitro-to-amine reduction pathways .
Q. How can researchers optimize the synthesis of derivatives for high-throughput screening?
- Methodological Answer :
- Parallel synthesis : Utilize automated liquid handlers to vary substituents (e.g., alkyl chains, electron-withdrawing groups) on the hydrazine core .
- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times for nitro-group reductions .
- High-resolution analytics : Pair UPLC with quadrupole-time-of-flight MS for rapid purity assessment (>98% by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
